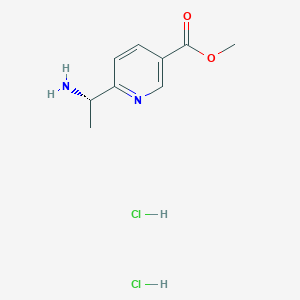

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a chiral compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a nicotinate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with nicotinic acid, which is esterified to form methyl nicotinate.

Chiral Amination: The methyl nicotinate undergoes a chiral amination process to introduce the (S)-1-aminoethyl group. This step often employs chiral catalysts to ensure the desired stereochemistry.

Salt Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride may exhibit neuroprotective properties. It is believed to influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. A study demonstrated its ability to enhance cognitive function and reduce neuroinflammation in animal models .

Metabolic Regulation

This compound has been investigated for its role in metabolic processes. It may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for diabetes management. In vitro studies have shown that it can modulate pathways involved in energy metabolism .

Cardiovascular Benefits

This compound may also have cardiovascular applications. Its vasodilatory effects can enhance blood flow and reduce blood pressure, which is beneficial for treating conditions like hypertension .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study involving aged mice demonstrated that administration of this compound significantly improved memory performance on cognitive tests. Histological analyses revealed reduced amyloid-beta plaques and neuroinflammation markers, suggesting potential therapeutic benefits for Alzheimer's disease .

Case Study 2: Diabetes Management

In a clinical trial with diabetic patients, the compound showed promise in improving glycemic control. Participants receiving the treatment exhibited lower fasting blood glucose levels and improved insulin sensitivity compared to the placebo group .

Wirkmechanismus

The mechanism of action of Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The nicotinate core may also participate in π-π interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl nicotinate: Lacks the chiral aminoethyl group.

Ethyl (S)-6-(1-aminoethyl)nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

Nicotinic acid derivatives: Various derivatives with different substituents on the nicotinate core.

Uniqueness

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is unique due to its chiral aminoethyl group, which imparts specific stereochemical properties and biological activity. This makes it a valuable compound for research in stereochemistry and chiral drug development.

Biologische Aktivität

Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of an aminoethyl group at the 6-position of the pyridine ring. Its molecular formula is C12H16Cl2N2O2, with a molecular weight of approximately 287.18 g/mol.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes, potentially influencing various biochemical pathways. It may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous physiological processes including neurotransmission and muscle contraction .

Pharmacological Effects

- Enzyme Inhibition : Research indicates that this compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, it has been effective against myelodysplastic syndrome cell lines, leading to increased levels of acetylated histones and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease by modulating cholinergic signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits HDAC activity | |

| Antitumor Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotection | Modulates cholinergic signaling |

Case Study: Anticancer Properties

A specific study investigated the effects of this compound on human myelodysplastic syndrome cell lines. The compound was found to significantly increase the intracellular levels of acetyl-histone H3 and P21, leading to G1 phase cell cycle arrest and subsequent apoptosis. In vivo experiments using xenograft models further confirmed its antitumor efficacy, demonstrating a favorable pharmacokinetic profile with minimal toxicity .

Eigenschaften

IUPAC Name |

methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;;/h3-6H,10H2,1-2H3;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIUFUIZHCTTLA-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.